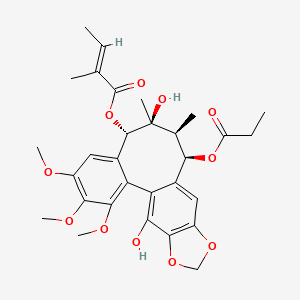![molecular formula C6H8N2S B13061217 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole](/img/structure/B13061217.png)
1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which contributes to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor molecule containing both thiopyran and pyrazole moieties. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial production methods for this compound may vary, but they generally follow similar principles of organic synthesis, with a focus on optimizing yield and purity. The choice of reagents, reaction temperature, and purification techniques are critical factors in the efficient production of this compound.
Análisis De Reacciones Químicas
1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring, altering its chemical properties.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and depend on the specific application being studied .
Comparación Con Compuestos Similares
1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole can be compared to other heterocyclic compounds containing sulfur and nitrogen atoms, such as thiophene and pyrazole derivatives. Its unique fused ring system distinguishes it from these compounds, providing distinct chemical and biological properties. Similar compounds include:
Thiophene derivatives: Known for their use in organic electronics and materials science.
Pyrazole derivatives: Widely studied for their pharmacological activities and as intermediates in organic synthesis.
Propiedades
Fórmula molecular |
C6H8N2S |
|---|---|
Peso molecular |
140.21 g/mol |
Nombre IUPAC |
1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C6H8N2S/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8) |
Clave InChI |
BGPVVWPJVWAOGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC2=C1NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide](/img/structure/B13061145.png)

![(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B13061161.png)
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13061165.png)

![5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061178.png)


![(4Z)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B13061189.png)
![[3-(Pyrrole-1-carbonyl)phenyl]boronic acid](/img/structure/B13061198.png)



